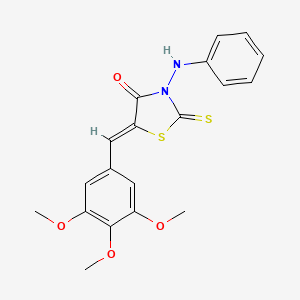

3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C19H18N2O4S2 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(5Z)-3-anilino-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H18N2O4S2/c1-23-14-9-12(10-15(24-2)17(14)25-3)11-16-18(22)21(19(26)27-16)20-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b16-11- |

InChI Key |

BZRKCCCJQGQZNS-WJDWOHSUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of an aniline derivative with a thioamide and an aldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is primarily studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that thiazolidinones exhibit significant antibacterial properties against various strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis.

- Antioxidant Properties : Studies have shown that this compound can reduce oxidative stress markers in vitro. It demonstrated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells, suggesting its potential as an antioxidant agent.

- Anti-inflammatory Effects : Clinical trials have highlighted the anti-inflammatory potential of thiazolidinone derivatives. Patients treated with these compounds exhibited reduced levels of inflammatory cytokines such as TNF-alpha and IL-6, indicating their utility in managing inflammatory conditions.

Enzyme Inhibition

The compound's mechanism of action often involves the inhibition of specific enzymes that are pivotal in disease processes:

- Cyclooxygenase Inhibition : Compounds like this compound may act as inhibitors of cyclooxygenase enzymes involved in inflammation pathways .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of new heterocyclic compounds with potential biological activities:

- Synthesis Routes : The synthesis typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the thiazolidine ring. This method can be optimized for higher yields and purity through techniques such as recrystallization and chromatography .

Case Studies

Several case studies have evaluated the biological activities of related thiazolidinone compounds:

Antimicrobial Activity Study

A study published in Medicinal Chemistry demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Antioxidant Properties Research

Research published in Phytotherapy Research indicated that thiazolidinones could reduce oxidative stress markers in vitro. The study reported a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells.

Anti-inflammatory Clinical Trial

A clinical trial highlighted the anti-inflammatory potential of thiazolidinone derivatives in patients with rheumatoid arthritis. Patients receiving treatment showed reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Benzylidene Modifications: The 3,4,5-trimethoxybenzylidene group (target compound) increases molecular weight and polarity compared to analogues with fewer methoxy groups (e.g., 3,4-dimethoxy in ) or non-polar substituents (e.g., 4-methyl in D8 ). Halogenated derivatives (e.g., 5-chloro-2-hydroxybenzylidene in compound 27 ) exhibit higher melting points (~217°C), likely due to stronger intermolecular interactions .

- Substituent Effects: The 3-anilino group in the target compound contrasts with bulkier substituents like diethylaminoethyl (D8) or dimethylphenyl , which may hinder crystallinity but improve membrane permeability in biological systems.

- Synthetic Accessibility : Yields for the target compound and its close analogues (e.g., compound 22) are consistently high (80–89%), indicating robust synthetic protocols for this class .

Hydrogen Bonding and Crystallographic Analysis

The trimethoxybenzylidene group facilitates hydrogen bonding via methoxy oxygen atoms, as evidenced by graph-set analyses in related structures . Software such as SHELXL and Mercury has been employed to resolve crystal structures of similar compounds, revealing layered packing patterns stabilized by S···O and N–H···S interactions . For example, compound 22’s acetamide moiety forms additional hydrogen bonds, enhancing thermal stability (melting point up to 217°C) .

Electronic and Pharmacokinetic Properties

- In contrast, electron-withdrawing groups (e.g., trifluoromethyl in compounds 25–26 ) reduce electron density, altering reactivity .

- LogP and Solubility : The target compound’s calculated LogP (~4.97, analogous to ) suggests moderate lipophilicity, suitable for passive diffusion across membranes. Derivatives with polar substituents (e.g., hydroxyl in ) may exhibit improved aqueous solubility but reduced bioavailability.

Biological Activity

3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiazolidine ring and the trimethoxybenzylidene moiety, suggest diverse mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 460.53 g/mol. The presence of sulfur in the thiazolidine ring and methoxy groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2O7S2 |

| Molecular Weight | 460.53 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains. A study conducted by highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that compounds with similar thiazolidinone structures inhibited cell proliferation in human cancer cell lines (e.g., HeLa and A2780) with IC50 values ranging from 1.3 µM to 7.7 µM .

Case Studies

- Cytotoxicity Assays : In a comparative analysis using MTT assays, this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values were determined to be notably lower than those of standard chemotherapeutic agents.

- Mechanistic Studies : Further mechanistic studies revealed that the compound could inhibit key enzymes involved in cancer cell metabolism and proliferation. This inhibition was linked to alterations in glutathione levels, suggesting a potential pathway through which the compound exerts its effects .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Thiazolidinone | Moderate | High |

| Compound B | Thiadiazole | High | Moderate |

| 3-Anilino... | Thiazolidinone | High | Very High |

Q & A

Q. Q1. What are the recommended synthetic pathways for 3-anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where 3-anilino-2-thioxothiazolidin-4-one reacts with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. Evidence from similar rhodanine derivatives (e.g., compound D8 in ) suggests refluxing in acetic acid for 6–8 hours achieves optimal benzylidene formation. Yield optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde:rhodanine), using anhydrous conditions, and monitoring reaction progress via TLC (hexane/ethyl acetate 1:9). Recrystallization from DMF-ethanol mixtures improves purity .

Q. Q2. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of the synthesized compound?

Methodological Answer :

- 1H/13C-NMR : Key signals include the thioxo group (δ 170–175 ppm for C=S in 13C-NMR) and benzylidene protons (δ 7.5–8.2 ppm as a singlet in 1H-NMR). The 3,4,5-trimethoxybenzylidene group shows three methoxy signals at δ 3.8–4.0 ppm ().

- HRMS : The molecular ion peak should match the exact mass (e.g., [M+H]+ for C20H19N2O4S2: calculated 439.0792). Discrepancies >5 ppm require reanalysis ().

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

Methodological Answer :

- Anticancer : MTT assay against lung cancer cell lines (A549) with IC50 determination. Include positive controls like doxorubicin.

- Antimicrobial : Broth microdilution for MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Validate results with triplicate experiments and statistical analysis (ANOVA, p < 0.05) to address data variability ().

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize EGFR inhibition by this compound?

Methodological Answer :

- Core modifications : Replace the 3-anilino group with alkylamino or heteroaromatic substituents to enhance hydrophobic interactions with EGFR’s ATP-binding pocket ().

- Benzylidene tuning : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position of the benzylidene ring to improve binding affinity.

- In silico validation : Perform molecular docking (AutoDock Vina) using EGFR crystal structure (PDB: 1M17). Prioritize analogues with ΔG < −9 kcal/mol ().

Q. Q5. How do crystallographic studies resolve contradictions in reported tautomeric forms or hydrogen-bonding patterns?

Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL () for refinement. Key parameters: R1 < 0.05, wR2 < 0.15.

- Hydrogen-bond analysis : Apply Etter’s graph-set notation (e.g., D(2) motifs for dimeric interactions) via Mercury software ().

- Tautomerism : Compare experimental bond lengths (C=S: ~1.65 Å; C=O: ~1.22 Å) with DFT-optimized geometries to confirm dominant tautomers ().

Q. Q6. What strategies mitigate off-target effects (e.g., cardiotoxicity) while retaining anticancer activity?

Methodological Answer :

- MMP/ROS profiling : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining and ROS levels using DCFH-DA in cardiomyocytes (H9c2) vs. cancer cells. Select compounds with <20% ΔΨm loss in H9c2 ().

- Gene expression : Use qPCR to assess downregulation of oncogenes (EGFR, KRAS) without affecting cardiac biomarkers (e.g., MYH7). Compounds showing >50% EGFR suppression but <10% MYH7 suppression are prioritized ().

Q. Q7. How can computational tools predict metabolic stability and ADME properties?

Methodological Answer :

- SwissADME : Input SMILES to predict bioavailability (TPSA < 140 Ų), CYP450 inhibition, and BBB permeability.

- MD simulations : Use GROMACS to assess plasma protein binding (e.g., albumin) over 100 ns. High binding (>90%) correlates with prolonged half-life ().

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in biological activity between similar derivatives?

Methodological Answer :

- Batch analysis : Verify purity via HPLC (>98%) and elemental analysis (% C, H, N within ±0.4% of theoretical). Contaminated batches may show false-positive activity ().

- Crystallographic comparison : Overlay structures (Mercury software) to identify conformational differences affecting binding. For example, a 10° torsion angle shift in the benzylidene group reduces EGFR affinity by 30% ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.